2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride
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Overview
Description
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a fluorobenzonitrile moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated piperidine derivative.
Attachment of the Fluorobenzonitrile Moiety: This step involves the coupling of the piperidine derivative with a fluorobenzonitrile compound, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt, typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride
- 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
- 2-(4-Aminopiperidin-1-yl)-N-ethylnicotinamide hydrochloride
Uniqueness
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride is unique due to the presence of the fluorobenzonitrile moiety, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H15ClFN3 |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-3-1-2-9(8-14)12(11)16-6-4-10(15)5-7-16;/h1-3,10H,4-7,15H2;1H |
InChI Key |
QQZGGRLAAVCZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=C2F)C#N.Cl |
Origin of Product |
United States |
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